![molecular formula C21H16N2O2S B2773360 (E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477501-43-2](/img/structure/B2773360.png)
(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
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Overview
Description
The compound is a derivative of 2-Methylnaphtho[1,2-d]thiazole . Thiazole derivatives are known for their wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis information for this compound is not available, thiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with various acids .Scientific Research Applications
- Background : Since H.W. Vogel discovered that dyes had spectrum sensitization-added functions in 1873, the synthesis and application of spectrum sensitization added dyes (mainly Cyanine dyes) have significantly impacted the photosensitive material industry .
- Application : 2-methyl-naphtho-(1,2-d)thiazole is employed in the photosensitive material industry to enhance and improve color film sensitivity to red light and color perception. It contributes to achieving better image quality in color films by sensitizing them to specific wavelengths .
- Significance : Despite substantial research efforts, the yield of this compound still varies (8-10% disparity compared to overseas data). Researchers continue to explore ways to enhance yield and reduce production costs .
- Background : Small-conductance (KCa2) and intermediate-conductance (KCa3.1) calcium-activated K(+) channels play crucial roles in cellular physiology. Positive gating modulators like EBIO, NS309, or SKA-31 activate both KCa2 and KCa3.1 channels .
- Application : The compound’s structure suggests potential interactions with these channels. Investigating its effects on channel activity could lead to novel therapeutic strategies for conditions related to potassium channel dysfunction .
- Significance : Understanding how this compound modulates potassium channels may have implications for treating diseases such as hypertension, epilepsy, and cancer .
- Antimicrobial Properties : Thiazole derivatives often exhibit antimicrobial activity. Further research could explore whether this compound has antibacterial or antifungal effects .
- Organic Electronics : Thiazole-based compounds have been investigated for their use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound’s unique structure may contribute to these applications .
Photosensitive Material Industry
Calcium-Activated Potassium Channels (KCa2 and KCa3.1)
Other Potential Applications
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes are essential for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts by suppressing the COX enzymes . This suppression inhibits the production of PGE2, a lipid compound produced by COX enzymes . The inhibition of PGE2 production is a key mechanism of action of this compound .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This results in a decrease in the production of thromboxane, PGE2, and prostacyclin, which are all products of the arachidonic acid pathway .
Pharmacokinetics
Thiazoles, a class of compounds to which this compound belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The suppression of COX enzymes and the subsequent decrease in PGE2 production can lead to anti-inflammatory effects . This is because PGE2 is involved in the inflammation process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability . Additionally, the presence of other compounds in the environment can potentially interact with this compound and affect its action .
properties
IUPAC Name |
4-acetyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-13(24)14-7-9-16(10-8-14)20(25)22-21-23(2)19-17-6-4-3-5-15(17)11-12-18(19)26-21/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOOPBLWRCOINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide |
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